(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-11-8-12(2)17-15(9-11)22(3)20(27-17)21-16(24)10-23-18(25)13-6-4-5-7-14(13)19(23)26/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPGOWICWCNZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalimide derivative, which is then reacted with a benzo[d]thiazole precursor under specific conditions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the (Z)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different isomers or derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a different isomer
Scientific Research Applications
Pharmacological Applications
-
Anticonvulsant Activity
- A study focused on derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide demonstrated promising anticonvulsant properties. The synthesized compounds were evaluated in models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests. Results indicated that these derivatives exhibited significant protection against seizures, suggesting a potential therapeutic application in epilepsy management .
-
Antimicrobial Properties
- Research has indicated that compounds related to the isoindoline structure show antimicrobial activity. For instance, hydrazones derived from thiazole and isoindoline moieties have been synthesized and tested for their antibacterial effects. These studies highlight the potential of such compounds in developing new antimicrobial agents against resistant strains .
-
Anti-cancer Activity
- The structural features of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide suggest potential anti-cancer applications. Compounds with similar isoindoline structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines .
Case Studies
-
Electroshock Seizure Model
- In a controlled study involving mice, various derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide were administered to evaluate their anticonvulsant efficacy. The results showed that certain derivatives significantly reduced seizure duration and frequency compared to control groups .
- Antibacterial Screening
Mechanism of Action
The mechanism of action of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Substituent Impact : The 3,5,7-trimethyl groups on the benzo[d]thiazol ring in the target compound may enhance lipophilicity and metabolic stability compared to simpler thiazole derivatives (e.g., compound 2 or 4a-4i). Fluorinated or hydroxylated isoxazole substituents (as in ) could alter solubility and electronic properties.
Computational and Crystallographic Data
- The benzo[d]thiazol ring’s rigidity and the Z-configuration could facilitate high-resolution crystallography, aiding in SAR studies .
Biological Activity
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that combines elements from isoindoline and thiazole derivatives. Its molecular formula is C₁₈H₁₈N₂O₃S, and it possesses a molecular weight of 342.41 g/mol. The presence of the dioxoisoindolin moiety is crucial for its biological activity.
Anticonvulsant Activity
A study evaluated a series of related compounds, including derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide. These compounds demonstrated significant anticonvulsant properties in various seizure models, including the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. The results indicated that modifications to the dioxoisoindolin structure could enhance anticonvulsant efficacy, suggesting a promising avenue for developing new antiepileptic drugs .
Anticancer Activity
Research has shown that derivatives of 2-(1,3-dioxoisoindolin-2-yl) possess inhibitory effects on 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in cancer progression. In vitro studies revealed that these compounds exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 1: Cytotoxicity of Dioxoisoindolin Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 (Breast) | 12.5 |
| B | HT-29 (Colon) | 15.0 |
| C | A549 (Lung) | 10.0 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes like 15-LOX-1, leading to decreased production of pro-inflammatory mediators that promote tumor growth.
- Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in cancer cells, which may involve the activation of caspases and modulation of Bcl-2 family proteins.
- CNS Effects : In anticonvulsant assays, the compound exhibited neuroprotective effects by preventing seizure spread in animal models .
Case Studies
A notable case study involved evaluating the anticonvulsant effects of various derivatives in mice models. The study found that specific structural modifications enhanced the protective effects against seizures while minimizing neurotoxicity .
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| H NMR | δ 2.35 (s, 3H, CH), δ 7.45–7.55 (m, aromatic H) | |
| HRMS | [M+H]: Calculated 452.1521, Observed 452.1518 | |
| IR | 1698 cm (C=O stretch), 1590 cm (C=N stretch) |
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF/DCM (1:1) | Maximizes coupling efficiency | |
| Temperature | 80°C (reflux) | Balances rate vs. side reactions | |
| Catalyst Loading | 10 mol% TEA | Reduces reaction time by 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
